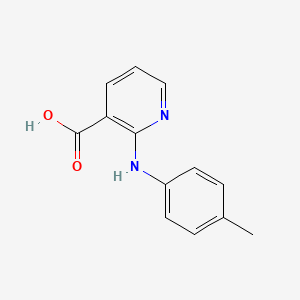

Ácido 2-(4-Toluidino)nicotínico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Toluidino)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a nicotinic acid moiety substituted with a 4-toluidino group

Aplicaciones Científicas De Investigación

2-(4-Toluidino)nicotinic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and cardiovascular conditions.

Industry: It is used in the development of materials with specific optical and electronic properties, such as nonlinear optical materials and organic semiconductors.

Mecanismo De Acción

Target of Action

2-(4-Toluidino)nicotinic acid, also known as niacin, primarily targets the G protein-coupled receptor (GPR109A) in the human body . This receptor plays a crucial role in inhibiting the formation of intracellular cyclic adenosine monophosphate and down-regulating lipolysis and the production of free fatty acids .

Mode of Action

The compound interacts with its targets by acting as an electron donor or acceptor in many vital redox reactions catalyzed by various enzymes .

Biochemical Pathways

The compound affects the NAD-dependent pathways, which are crucial for redox metabolism . It also influences the pyridine nucleotide cycle (PNC VII pathway), which is the major route for the metabolism of niacin . The compound is also involved in the metabolism of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) .

Pharmacokinetics

The compound is well absorbed by mammals and undergoes extensive first-pass biotransformation to niflumic acid . In 24 hours, more than 60% of an intravenous dose is excreted in the urine. In 72 hours, more than 90% of the dose is excreted in urine and feces .

Result of Action

The action of 2-(4-Toluidino)nicotinic acid results in a decrease in the production of LDL-C and an increase in high-density lipoprotein cholesterol (HDL-C) . It also significantly reduces lipoprotein (a) . These changes help in reducing the risk of atherosclerosis progression .

Análisis Bioquímico

Biochemical Properties

2-(4-Toluidino)nicotinic acid, like its parent compound nicotinic acid, plays a crucial role in metabolism as a precursor of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes are electron donors or acceptors in many vital redox reactions catalyzed by various enzymes .

Cellular Effects

It is known that nicotinic acid and its derivatives have a broad spectrum of effects, including attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .

Molecular Mechanism

It is known that nicotinic acid and its derivatives exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on nicotinic acid have shown that it has a broad spectrum of effects over time, including effects on lipid metabolism .

Dosage Effects in Animal Models

Studies on nicotinic acid have shown that it has a dose-dependent effect on lipid metabolism .

Metabolic Pathways

2-(4-Toluidino)nicotinic acid is involved in the same metabolic pathways as nicotinic acid. Nicotinic acid is converted to NAD+ in a three-step reaction pathway, and it can also be salvaged to NAD+ via a two-step reaction pathway .

Transport and Distribution

It is known that human cells cannot transport NAD+ into the cell, therefore, they must synthesize it either de novo or through the pathway involving the amino acid tryptophan .

Subcellular Localization

It is known that the salvage pathways for NAD+ synthesis, which involve nicotinic acid, take place in both the nucleus and the mitochondria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Toluidino)nicotinic acid typically involves the reaction of 4-toluidine with nicotinic acid or its derivatives. One common method is the condensation reaction between 4-toluidine and nicotinic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Toluidino)nicotinic acid may involve more efficient and scalable methods. One approach is the catalytic hydrogenation of 2-(4-nitrophenyl)nicotinic acid, which is obtained by nitration of 2-phenyl nicotinic acid followed by reduction. The hydrogenation process is typically carried out using a palladium catalyst under high pressure and temperature conditions.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Toluidino)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the nicotinic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation using palladium on carbon are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the nicotinic acid moiety.

Comparación Con Compuestos Similares

Similar Compounds

Nicotinic acid: A precursor to 2-(4-Toluidino)nicotinic acid, known for its role as a vitamin (vitamin B3) and its use in treating hyperlipidemia.

Isonicotinic acid: Similar in structure but with the amino group in a different position, used in the synthesis of various pharmaceuticals.

2-(4-Nitrophenyl)nicotinic acid: An intermediate in the synthesis of 2-(4-Toluidino)nicotinic acid, used in research and industrial applications.

Uniqueness

2-(4-Toluidino)nicotinic acid is unique due to the presence of the 4-toluidino group, which imparts specific chemical and biological properties

Propiedades

IUPAC Name |

2-(4-methylanilino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9-4-6-10(7-5-9)15-12-11(13(16)17)3-2-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKCFBVBBOJSMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.